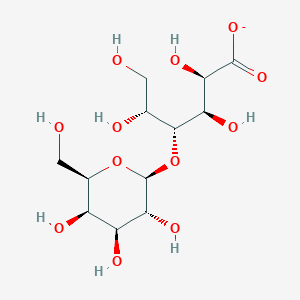

Lactobionate

Description

Structure

3D Structure

Properties

CAS No. |

24346-01-8 |

|---|---|

Molecular Formula |

C12H21O12- |

Molecular Weight |

357.29 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |

InChI |

InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/p-1/t3-,4-,5+,6+,7-,8-,9-,10-,12+/m1/s1 |

InChI Key |

JYTUSYBCFIZPBE-AMTLMPIISA-M |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanisms of Lactobionic Acid

For Researchers, Scientists, and Drug Development Professionals

Lactobionic acid (LBA), chemically known as 4-O-β-D-galactopyranosyl-D-gluconic acid, is a versatile polyhydroxy acid with escalating importance in the pharmaceutical, cosmetic, and food industries.[1][2] Its synthesis from lactose (B1674315), a readily available byproduct of the dairy industry, is a subject of intensive research.[3] This guide provides a comprehensive overview of the core synthesis mechanisms of lactobionic acid, focusing on both chemical and biotechnological routes. It aims to equip researchers, scientists, and drug development professionals with a detailed understanding of the available methods, their underlying principles, and practical experimental considerations.

Core Synthesis Routes: A Comparative Overview

The production of lactobionic acid is primarily achieved through two main pathways: chemical synthesis and biological synthesis.[1] Chemical methods, such as heterogeneous catalytic oxidation and electrochemical oxidation, are characterized by high reaction rates and yields.[4] In contrast, biological methods, which include microbial fermentation and enzymatic biocatalysis, offer higher selectivity, milder reaction conditions, and a more sustainable footprint.[1][4] The choice of synthesis route often depends on the desired product purity, scale of production, and environmental considerations.[1]

Chemical Synthesis of Lactobionic Acid

Chemical synthesis of LBA involves the selective oxidation of the aldehyde group at the C1 position of the glucose moiety in lactose to a carboxylic acid group.[5][6]

This method employs noble metal catalysts, such as platinum (Pt), palladium (Pd), and gold (Au), typically supported on materials like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), or activated carbon.[1][5][6] The reaction is generally carried out in an aqueous solution under controlled temperature and pH, with air or molecular oxygen serving as the oxidizing agent.[5][6]

The general mechanism involves the formation of an intermediate, lactobiono-δ-lactone, which is subsequently hydrolyzed to lactobionic acid.[5][6] Alkaline conditions (pH 8-9) are often favored to enhance selectivity towards LBA.[6][7] However, excessively high pH can lead to the formation of byproducts like lactulose (B1674317) through isomerization.[6] Gold-based catalysts have demonstrated high activity and selectivity for LBA production.[8] Bimetallic catalysts, such as Pd-Bi, have also shown high conversion rates and selectivity.[7]

Experimental Protocol: Heterogeneous Catalytic Oxidation of Lactose

This protocol describes a laboratory-scale synthesis of lactobionic acid using a gold-on-alumina catalyst.

Materials:

-

Lactose solution (e.g., 0.1 M)

-

Gold on alumina catalyst (e.g., 1% Au/Al₂O₃)

-

Deionized water

-

Alkaline solution (e.g., 1 M NaOH) for pH control

-

Reaction vessel (e.g., 250 mL beaker) with magnetic stirrer and heating capabilities

-

Air or oxygen supply with flow control

-

pH meter and controller

-

Filtration apparatus

Procedure:

-

Prepare the desired volume of lactose solution in the reaction vessel.

-

Add the gold catalyst to the lactose solution.[1]

-

Heat the reaction mixture to the target temperature (e.g., 60-80°C) with constant stirring.[1][6]

-

Introduce a controlled flow of air or oxygen into the mixture.[6]

-

Adjust and maintain the pH of the solution at the desired alkaline value (e.g., 9.0) by adding the alkaline solution as needed to neutralize the lactobionic acid being formed.[6][7]

-

Monitor the reaction progress by taking samples at regular intervals and analyzing for lactose and lactobionic acid concentrations using methods like HPLC or titration.[6]

-

Once the reaction is complete, cool the mixture and separate the catalyst by filtration.[6]

-

The resulting solution contains lactobionic acid, which can be further purified.[9]

Electrochemical oxidation offers an alternative chemical route where an external potential drives the oxidation of lactose at an anode.[5][6] This method can achieve high yields (>90%) and selectivity (~100%) for lactobionic acid, particularly with noble metal electrodes like platinum and gold in alkaline media.[9] The primary product is lactone, which then hydrolyzes to LBA.[9]

Quantitative Data for Chemical Synthesis Methods

| Parameter | Heterogeneous Catalytic Oxidation | Electrochemical Oxidation |

| Catalyst/Electrode | Noble metals (Pd, Pt, Au) on supports (Al₂O₃, SiO₂)[1] | Noble metal electrodes (Pt, Au)[9] |

| Typical Yield | >90%[1] | >90%[9] |

| Selectivity | Up to 100%[7] | ~100%[9] |

| Reaction Temperature | 50-80°C[6][7] | Ambient to slightly elevated |

| pH | 8.0-9.0[6][7] | Alkaline media[9] |

| Byproducts | Lactulose, 2-keto-lactobionic acid[5][6] | Minimal with high selectivity[9] |

Biotechnological Synthesis of Lactobionic Acid

Biotechnological routes for LBA production are gaining significant attention due to their high specificity, milder operating conditions, and environmental friendliness.[2][5] These methods can be broadly categorized into microbial fermentation and enzymatic biocatalysis.

In this process, whole-cell microorganisms are used as biocatalysts to convert lactose to lactobionic acid.[5] Several bacterial species, notably from the genus Pseudomonas, are efficient LBA producers. Pseudomonas taetrolens is one of the most extensively studied and utilized microorganisms for this purpose.[10][11][12][13] Other microorganisms like Zymomonas mobilis and various acetic acid bacteria have also been explored.[9][14]

The core of the microbial synthesis lies in the enzymatic machinery of the microorganisms. In Pseudomonas species, a membrane-bound quinoprotein glucose dehydrogenase (GDH) catalyzes the initial oxidation of lactose to lactobiono-δ-lactone.[3][5] This intermediate is then hydrolyzed to lactobionic acid by a lactonase.[3][5] The process is typically carried out in a bioreactor under controlled conditions of temperature, pH, and aeration.[10][11] Whey, a lactose-rich byproduct of the dairy industry, is often used as a cost-effective substrate.[3][11][13]

Experimental Protocol: Microbial Fermentation using Pseudomonas taetrolens

This protocol outlines the production of lactobionic acid using P. taetrolens in a laboratory-scale bioreactor.

Materials:

-

Pseudomonas taetrolens culture

-

Inoculum medium (e.g., Tryptone Soya Broth)[10]

-

Bioreactor (e.g., 2 L) with controls for temperature, pH, and dissolved oxygen

-

Solutions for pH control (e.g., 1 M NaOH)[1]

-

Centrifuge

Procedure:

-

Inoculum Preparation: Inoculate a flask containing the inoculum medium with a loopful of P. taetrolens from a fresh agar (B569324) plate. Incubate on an orbital shaker (e.g., 250 rpm, 30°C) for 24 hours to obtain an active seed culture.[10]

-

Bioreactor Setup: Sterilize the bioreactor containing the whey-based fermentation medium.

-

Inoculation: Inoculate the sterile fermentation medium in the bioreactor with the seed culture (e.g., 10-30% v/v).[11]

-

Fermentation: Carry out the fermentation under controlled conditions. Typical parameters for P. taetrolens are:

-

Monitoring: Monitor cell growth and the concentrations of lactose and lactobionic acid throughout the fermentation process using appropriate analytical techniques (e.g., HPLC).[13]

-

Harvesting: After the desired conversion is achieved, harvest the fermentation broth. The cells can be separated by centrifugation.

-

Purification: The lactobionic acid in the supernatant can be purified using methods such as active carbon adsorption and lyophilization.[13]

This approach utilizes isolated enzymes to catalyze the conversion of lactose to lactobionic acid.[5] This method can offer very high selectivity and purity.[1] Key enzymes employed in this process include:

-

Cellobiose Dehydrogenase (CDH): An extracellular enzyme produced by several fungi that can oxidize lactose to lactobiono-δ-lactone, which then hydrolyzes to LBA.[5][9][15]

-

Carbohydrate Oxidase: Enzymes like lactose oxidase specifically oxidize lactose to lactobionic acid.[10]

-

Glucose-Fructose Oxidoreductase (GFOR): Found in Zymomonas mobilis, this enzyme can be used for LBA production.[14][16]

Enzymatic synthesis can be performed with free enzymes or with enzymes immobilized on a solid support, which allows for easier separation and reuse of the biocatalyst.[14]

Quantitative Data for Biotechnological Synthesis Methods

| Parameter | Microbial Fermentation (P. taetrolens) | Enzymatic Biocatalysis (CDH) |

| Biocatalyst | Whole cells of Pseudomonas taetrolens[1] | Isolated Cellobiose Dehydrogenase[1][5] |

| Typical Yield | ~96%[1] | Up to 100%[1] |

| Productivity | 1.12 g/L/h to 7.41 g/L/h[11][12] | Varies with enzyme and conditions |

| Reaction Temperature | 25-30°C[10][12][13] | 30-50°C[15] |

| pH | ~6.5[13] | 4.5-6.5[13][17] |

| Substrate | Lactose, Whey[10][11][13] | Lactose[15] |

| Product Purity | High[1] | Very high[1] |

Visualizing the Synthesis Mechanisms

The following diagrams illustrate the key pathways and workflows involved in lactobionic acid synthesis.

Caption: General experimental workflow for heterogeneous catalytic synthesis of lactobionic acid.

Caption: Simplified metabolic pathway for lactobionic acid production in Pseudomonas taetrolens.

Caption: Multi-enzymatic system for lactobionic acid synthesis using CDH and Laccase.

Conclusion

The synthesis of lactobionic acid can be achieved through various chemical and biotechnological methods, each with its own set of advantages and disadvantages. Chemical synthesis, particularly heterogeneous catalytic oxidation, offers a rapid and high-yielding route suitable for large-scale production, though it may require careful management of byproducts and environmental impact.[1][4] Biotechnological approaches, including microbial fermentation and enzymatic biocatalysis, provide a greener and more selective alternative, yielding a product of high purity that is well-suited for pharmaceutical and food applications.[1][2] The continued development of genetically engineered microorganisms and novel enzymatic systems is expected to further enhance the efficiency and cost-effectiveness of biological LBA production, making it an increasingly attractive option for industrial applications.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. Bio-production of lactobionic acid: current status, applications and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Analysis of Lactobionic Acid in Bioreactor Cultures and Selected Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Versus Biological Approaches to the Synthesis of Lactobionic Acid: A Review [ouci.dntb.gov.ua]

- 5. Chemical Versus Biological Approaches to the Synthesis of Lactobionic Acid: A Review [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 9. ndpublisher.in [ndpublisher.in]

- 10. The Utilization of Pseudomonas taetrolens to Produce Lactobionic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient lactobionic acid production from whey by Pseudomonas taetrolens under pH-shift conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. joaat.com [joaat.com]

- 14. High lactobionic acid production by immobilized Zymomonas mobilis cells: a great step for large-scale process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Multi-Enzymatic Synthesis of Lactobionic Acid Using Wood-Degrading Enzymes Produced by White Rot Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lactobionic acid production by glucose–fructose oxidoreductase from Zymomonas mobilis expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

lactobionate biocompatibility studies for medical devices

An In-Depth Technical Guide to the Biocompatibility of Lactobionate for Medical Devices

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, derived from the oxidation of lactose, is rapidly emerging as a premier biomaterial for the next generation of medical devices and targeted drug delivery systems. Its inherent properties, including being nontoxic, biodegradable, and highly biocompatible, make it an exemplary candidate for applications ranging from surface coatings for cardiovascular implants to scaffolds in tissue engineering.[1] This technical guide provides a comprehensive overview of the biocompatibility studies of this compound, framed within the context of the internationally recognized ISO 10993 standards. It details the experimental protocols for key biocompatibility assays, presents quantitative data in a structured format, and illustrates the underlying biological mechanisms and workflows through detailed diagrams.

The Regulatory Framework: ISO 10993

The biological evaluation of any medical device is governed by the ISO 10993 series of standards, which provides a framework for assessing the interaction of materials with biological systems.[2] This risk-management-based approach categorizes devices based on the nature and duration of body contact to determine the required biocompatibility endpoints. Key endpoints relevant to this compound-based devices include in vitro cytotoxicity, hemocompatibility, and in vivo responses such as inflammation and implantation.

In Vitro Biocompatibility Assessment

In vitro tests are the foundation of biocompatibility screening, providing critical data on how a material interacts with cells and blood components outside of a living organism.

Cytotoxicity (ISO 10993-5)

Cytotoxicity assays evaluate the potential of a material to cause cell death or inhibit cell growth.[3] A material is considered non-cytotoxic if it demonstrates high cell viability, typically above 80%.[4] Studies consistently describe lactobionic acid and its derivatives as having excellent cytocompatibility, making them suitable for direct contact with cells.[1]

Data Presentation: Cytotoxicity Analysis

The following table summarizes typical quantitative results from an MTT assay, comparing a this compound-modified surface to control materials.

| Material/Extract | Cell Line | Exposure Time (h) | Cell Viability (%) | ISO 10993-5 Classification |

| This compound-Modified Surface | L929 Mouse Fibroblast | 24 | > 95% | Non-cytotoxic |

| Negative Control (HDPE) | L929 Mouse Fibroblast | 24 | 100% | Non-cytotoxic |

| Positive Control (Latex) | L929 Mouse Fibroblast | 24 | < 30% | Severely Cytotoxic |

Experimental Protocol: MTT Assay for Cell Viability (Based on ISO 10993-5 Elution Method)

This protocol assesses the cytotoxicity of leachable substances from a material.

-

Material Extraction:

-

Prepare the this compound-coated test article and controls (High-Density Polyethylene as negative, latex as positive) with a surface area-to-volume ratio of 6 cm²/mL in serum-free cell culture medium (e.g., MEM).[5]

-

Incubate the materials in the medium at 37°C for 24 hours to create material extracts.[5]

-

-

Cell Culture:

-

Seed a suitable cell line (e.g., L929 mouse fibroblasts) into a 96-well plate at a density of 5,000-10,000 cells per well.[6]

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Cell Exposure:

-

Remove the existing culture medium from the wells.

-

Replace it with the prepared material extracts (100 µL/well). Include wells with fresh medium as a blank control.

-

-

MTT Assay:

-

After a 24-hour incubation with the extracts, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

-

Incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into insoluble purple formazan (B1609692) crystals.[8]

-

Remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7][8]

-

-

Data Analysis:

Visualization: Cytotoxicity Testing Workflow

Hemocompatibility (ISO 10993-4)

For any device intended to contact blood, hemocompatibility testing is mandatory. These tests evaluate adverse reactions such as hemolysis (red blood cell rupture) and thrombosis (clot formation), which is often initiated by platelet adhesion and activation.[3]

The hemolysis test quantifies the amount of hemoglobin released from red blood cells upon contact with a material. According to ASTM F756, a hemolytic ratio below 2% is considered non-hemolytic.[9][10]

Data Presentation: Hemolysis Assay

| Material | Contact Type | Hemolysis (%) | ASTM F756 Classification |

| This compound-Coated Surface | Direct Contact | < 2.0% | Non-hemolytic |

| Negative Control (PBS) | - | 0% | Non-hemolytic |

| Positive Control (Water) | - | > 5.0% | Hemolytic |

Experimental Protocol: Hemolysis Assay (ASTM F756 Direct Contact Method)

-

Blood Preparation:

-

Obtain fresh human blood collected in vacutainers containing a sodium citrate (B86180) anticoagulant.[11]

-

Dilute the blood with a calcium and magnesium-free Phosphate Buffered Saline (PBS) solution.

-

-

Material Incubation:

-

Place the test material (this compound-coated surface), a negative control, and a positive control into separate test tubes.

-

Add the diluted blood to each tube.

-

Incubate the tubes at 37°C for a minimum of 3 hours, with gentle inversion every 30 minutes.[11]

-

-

Analysis:

-

After incubation, centrifuge the tubes at 700-800 x g for 15 minutes to pellet the intact red blood cells.[11]

-

Carefully collect the supernatant (plasma).

-

Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. The absorbance is proportional to the concentration of free hemoglobin.[11]

-

-

Calculation:

-

Calculate the hemolytic percentage using the formula:

-

Hemolysis % = [(Abs_test - Abs_neg) / (Abs_pos - Abs_neg)] * 100

-

-

Classify the material based on the calculated percentage.[12]

-

Visualization: Hemolysis Testing Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Accessing the Cytotoxicity and Cell Response to Biomaterials [jove.com]

- 3. namsa.com [namsa.com]

- 4. HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device [frontiersin.org]

- 6. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic effect of potential probiotic Lactiplantibacillus plantarum KUMS-Y8 isolated from traditional dairy samples on the KB and OSCC human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. store.astm.org [store.astm.org]

- 10. researchgate.net [researchgate.net]

- 11. 5595035.fs1.hubspotusercontent-na1.net [5595035.fs1.hubspotusercontent-na1.net]

- 12. researchgate.net [researchgate.net]

Solubility Profile of Lactobionic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lactobionic acid (LBA), a disaccharide formed from gluconic acid and galactose, is a versatile excipient and active ingredient in the pharmaceutical, cosmetic, and food industries.[1][2] Its efficacy in various applications is often dictated by its solubility characteristics. This technical guide provides an in-depth overview of the solubility of lactobionic acid in different organic solvents, presenting quantitative data, outlining experimental methodologies, and illustrating key processes related to its purification and handling.

Quantitative Solubility Data

The solubility of lactobionic acid varies significantly across different solvents, reflecting its hydrophilic nature due to multiple hydroxyl groups.[3] The data compiled from various sources is summarized below for easy comparison. It is important to note that lactobionic acid is often supplied as a mixture of its free acid and lactone forms, which can influence solubility.[4][5]

| Solvent System | Solubility Classification | Quantitative Solubility | Reference |

| Water | Freely Soluble | 10 g/100 mL (100 mg/mL) | [3][6][7] |

| Water (with ultrasonic) | Freely Soluble | 125 mg/mL | [8] |

| Dimethyl Sulfoxide (DMSO) | Soluble | ~20 mg/mL | [3][4][5] |

| DMSO (with ultrasonic, new) | Soluble | 100 mg/mL | [8] |

| Dimethylformamide (DMF) | Soluble | ~20 mg/mL | [4][5] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Soluble | ~10 mg/mL | [3][4][5] |

| Anhydrous Ethanol (B145695) | Slightly Soluble | Not Quantified | [2][6][7][9][10][11] |

| Anhydrous Methanol | Slightly Soluble | Not Quantified | [2][6][7][9][10][11] |

| Glacial Acetic Acid | Slightly Soluble | Not Quantified | [3][9][10][11] |

Note on DMSO Solubility: A significant variation exists in the reported solubility of lactobionic acid in DMSO. The higher reported value of 100 mg/mL was achieved with the use of ultrasonic agitation and newly opened, non-hygroscopic DMSO.[8] This suggests that factors such as the water content of the solvent and the application of physical energy can substantially impact the dissolution of lactobionic acid in this solvent.

Experimental Protocols

While specific, detailed protocols for the determination of lactobionic acid solubility are not extensively published in the provided literature, a standard scientific approach, the Equilibrium Solubility Method , can be detailed. Furthermore, a well-documented application of LBA's solubility properties is its purification via ethanol precipitation.

Protocol for Determining Equilibrium Solubility

This method is a standard procedure for measuring the saturation concentration of a compound in a solvent.

Objective: To determine the maximum concentration of lactobionic acid that can be dissolved in a specific organic solvent at a given temperature.

Materials:

-

Selected organic solvent (e.g., DMSO, Ethanol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification.

Procedure:

-

Preparation: Add an excess amount of lactobionic acid to a series of vials containing a known volume of the organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C). The samples should be agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let undissolved solids settle. For solvents where the solid remains suspended, centrifugation is required to achieve a clear separation of the saturated solution from the excess solid.[13]

-

Sample Analysis: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the quantification method.

-

Quantification: Analyze the concentration of lactobionic acid in the diluted sample using a validated analytical method, such as HPLC with UV detection.[12]

-

Calculation: The solubility is then calculated by taking into account the dilution factor.

Protocol for Purification of Lactobionic Acid via Ethanol Precipitation

This protocol leverages the low solubility of lactobionic acid in ethanol to separate it from a reaction mixture or crude solution.[14][15]

Objective: To purify lactobionic acid from an aqueous solution.

Materials:

-

Aqueous solution containing lactobionic acid

-

Beaker or flask

-

Stirring apparatus

-

Centrifuge

-

Drying oven or vacuum desiccator

Procedure:

-

Concentration: If the initial solution is dilute, concentrate it by evaporation under reduced pressure to increase the yield of the precipitate.[13]

-

Precipitation: While stirring the concentrated lactobionic acid solution, slowly add 96% (v/v) ethanol. The addition of ethanol will cause the lactobionic acid to precipitate out of the solution as a white solid.[15]

-

Separation: The resulting slurry is then centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated lactobionic acid.[13]

-

Washing: The supernatant is decanted, and the solid pellet can be washed with additional ethanol to remove any remaining impurities.[15]

-

Drying: The purified lactobionic acid crystals are then dried, for instance in an oven at 40 °C, to remove any residual solvent.[13][15]

Visualizations

Workflow for Lactobionic Acid Purification

The following diagram illustrates the logical steps involved in the purification of lactobionic acid using ethanol precipitation, a process directly dependent on its solubility characteristics.

Caption: Purification workflow for lactobionic acid via ethanol precipitation.

Factors Influencing DMSO Solubility Measurement

This diagram illustrates the key factors that can affect the measured solubility of lactobionic acid in DMSO, leading to variability in reported values.

Caption: Key factors influencing the solubility of lactobionic acid in DMSO.

References

- 1. Lactobionic acid - Wikipedia [en.wikipedia.org]

- 2. Lactobionic acid | 96-82-2 | OL03220 | Biosynth [biosynth.com]

- 3. Buy Lactobionic acid delta-lactone | 5965-65-1 [smolecule.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Lactobionic acid | 96-82-2 [chemicalbook.com]

- 7. Lactobionic acid CAS#: 96-82-2 [m.chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Lactobionic Acid USP NF EP BP Ph Eur Grade Manufacturers, with SDS MSDS [mubychem.com]

- 10. mubychem.net [mubychem.net]

- 11. Lactobionic Acid USP NF BP Ph Eur Manufacturers Suppliers [glacialaceticacid.com]

- 12. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Downstream Approach Routes for the Purification and Recovery of Lactobionic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Downstream Approach Routes for the Purification and Recovery of Lactobionic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Lactobionic Acid: A Technical Guide on pKa and Its Critical Role at Physiological pH

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Lactobionic acid (LBA), an aldobionic acid derived from the oxidation of lactose, is an increasingly vital excipient and active molecule in the pharmaceutical, cosmetic, and food industries. Its efficacy in various biological applications is intrinsically linked to its physicochemical properties, most notably its acid dissociation constant (pKa). This technical guide provides an in-depth analysis of the pKa of lactobionic acid and elucidates its profound relevance at physiological pH. We will explore how its ionization state governs its function as a chelating agent, a targeting moiety for drug delivery, and a functional ingredient in advanced formulations. This document includes a summary of its quantitative properties, a detailed experimental protocol for pKa determination, and graphical representations of key concepts to support research and development.

Physicochemical Properties of Lactobionic Acid

Lactobionic acid (4-O-β-D-galactopyranosyl-D-gluconic acid) is a disaccharide composed of a galactose moiety linked to a gluconic acid molecule.[1][2][3] This structure, featuring multiple hydroxyl groups and a terminal carboxylic acid, dictates its physical and chemical behavior. A summary of its key properties is presented below.

| Property | Value | References |

| Molecular Formula | C₁₂H₂₂O₁₂ | [2][4][5][6] |

| Molecular Weight | 358.30 g/mol | [1][2][3][6] |

| pKa | 3.28 - 3.8 | [1][2][3][4] |

| Melting Point | 113 - 118 °C | [4][7] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Water Solubility | Freely soluble (e.g., 10 g/100 mL) | [4][5] |

The pKa of Lactobionic Acid and its Ionization State

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated into its conjugate base. For lactobionic acid, the carboxylic acid group is the primary site of ionization. The reported pKa values for lactobionic acid typically range from 3.6 to 3.8.[1][2][3][8] A predicted value is around 3.28.[4]

The ionization state of LBA at a specific pH can be determined by the Henderson-Hasselbalch equation:

pH = pKa + log ( [A⁻] / [HA] )

Where:

-

[A⁻] is the concentration of the deprotonated form (lactobionate).

-

[HA] is the concentration of the protonated form (lactobionic acid).

At physiological pH, which is typically maintained around 7.4 in human blood plasma, this equation demonstrates the overwhelming predominance of the ionized form.[9]

Given a pKa of ~3.6: 7.4 = 3.6 + log ( [this compound] / [Lactobionic Acid] ) 3.8 = log ( [this compound] / [Lactobionic Acid] ) [this compound] / [Lactobionic Acid] = 10³․⁸ ≈ 6310 / 1

This calculation reveals that at physiological pH, over 99.9% of lactobionic acid exists in its deprotonated, anionic form, known as This compound . This near-complete ionization is the cornerstone of its biological relevance.

Caption: Ionization equilibrium of lactobionic acid at physiological pH.

Relevance of the Ionized State in Physiological Systems

The anionic nature of this compound at physiological pH is directly responsible for its most valuable properties in drug development and medicine.

-

Metal Ion Chelation: The carboxylate group of this compound is an effective chelator of mineral cations like calcium (Ca²⁺) and iron (Fe²⁺).[1] This property is critical in its application in organ preservation solutions (e.g., Viaspan), where potassium this compound helps prevent cell swelling and provides osmotic support.[5] By chelating iron, it also acts as an antioxidant, suppressing the formation of damaging hydroxyl radicals.[4]

-

Targeted Drug Delivery: The galactose moiety of this compound serves as a specific ligand for the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes.[1] This specific interaction allows for the targeted delivery of drugs conjugated to lactobionic acid directly to liver cells. This is a key strategy for treating liver diseases and cancers, enhancing therapeutic efficacy while minimizing systemic side effects.[10][11][12]

-

Pharmaceutical Excipient: The high water solubility and biocompatibility of this compound make it an excellent excipient. It can be used to form salts with poorly soluble basic drugs, thereby increasing their aqueous solubility for intravenous formulations.[5] A prime example is erythromycin (B1671065) this compound, which is used for injections.[4][5]

-

Cosmeceuticals: In topical applications, lactobionic acid can reduce the skin's surface pH.[13] Despite its acidity, it is known to be less irritating than smaller alpha-hydroxy acids (AHAs), making it a valuable ingredient in anti-aging and moisturizing skincare products where it functions as both an antioxidant and a humectant.[4][5]

Caption: Targeted drug delivery to hepatocytes via the ASGPR pathway.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining the pKa of an acid.[14] The following protocol outlines the procedure for lactobionic acid.

4.1. Principle A solution of lactobionic acid is titrated with a strong base of known concentration (e.g., NaOH). The pH of the solution is monitored throughout the titration. A plot of pH versus the volume of titrant added produces a sigmoidal curve. The inflection point of this curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa of the acid.[14]

4.2. Materials and Equipment

-

High-purity lactobionic acid powder

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Carbonate-free deionized water

-

Calibrated pH meter with a combination glass electrode

-

25 mL or 50 mL burette (Class A)

-

150 mL beaker

-

Magnetic stirrer and stir bar

-

Analytical balance

4.3. Methodology

-

Preparation of LBA Solution: Accurately weigh approximately 0.358 g of lactobionic acid (to yield a ~0.01 M solution in 100 mL) and dissolve it completely in 100 mL of deionized water in a beaker.

-

System Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

-

Initial Measurement: Record the initial pH of the lactobionic acid solution.

-

Titration: Begin adding the 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

-

Data Collection: Continue the titration well past the equivalence point, which will be indicated by a rapid change in pH.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (V_eq) by finding the point of maximum slope on the curve (the inflection point), often calculated using the first or second derivative of the titration data.

-

Calculate the half-equivalence point (V_half = V_eq / 2).

-

The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.

-

Caption: Workflow for pKa determination using potentiometric titration.

Conclusion

The pKa of lactobionic acid, approximately 3.6, is a fundamental parameter that dictates its behavior in biological systems. At physiological pH, it exists almost exclusively as the this compound anion. This ionization is not a mere chemical detail but the very basis for its most important functions: enabling targeted drug delivery to the liver, facilitating its role as a metal chelator in organ preservation, and enhancing the solubility of pharmaceutical formulations. A thorough understanding of its pKa is therefore indispensable for researchers and scientists aiming to harness the full potential of this versatile molecule in drug development and beyond.

References

- 1. ndpublisher.in [ndpublisher.in]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Chemical Versus Biological Approaches to the Synthesis of Lactobionic Acid: A Review | MDPI [mdpi.com]

- 4. Lactobionic acid CAS#: 96-82-2 [m.chemicalbook.com]

- 5. Lactobionic acid - Wikipedia [en.wikipedia.org]

- 6. Lactobionic Acid | C12H22O12 | CID 7314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Physiological ionization and pKa prediction [daylight.com]

- 10. Bio-production of lactobionic acid: current status, applications and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lactobionic acid, 96-82-2 [thegoodscentscompany.com]

- 12. Introduction of lactobionic acid ligand into mixed-charge nanoparticles to realize in situ triggered active targeting to hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A 10% Lactobionic acid-containing moisturizer reduces skin surface pH without irritation-An in vivo/in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pure.tue.nl [pure.tue.nl]

Thermal Degradation Profile of Lactobionic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation profile of lactobionic acid, a versatile polyhydroxy acid with increasing applications in the pharmaceutical, cosmetic, and food industries. Understanding its thermal stability is critical for defining processing parameters, storage conditions, and ensuring product safety and efficacy. This document summarizes key quantitative data from thermal analyses, details relevant experimental protocols, and outlines a logical workflow for these investigations.

Quantitative Thermal Analysis Data

The thermal behavior of lactobionic acid has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following tables summarize the key quantitative findings from available scientific literature.

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition kinetics.

| Parameter | Reported Value (°C) | Reference |

| Onset of Thermal Degradation | 134.68 | [1] |

| Temperature of Maximum Degradation (Tmax) | 165.99 | [2] |

Note: The thermal profile of lactobionic acid can be influenced by factors such as sample purity, water content, and the experimental heating rate.

Differential Scanning Calorimetry (DSC) Data

DSC is used to measure the heat flow associated with thermal transitions in a material, such as glass transitions, melting, and crystallization.

| Thermal Event | Reported Temperature (°C) | Reference |

| Minor Transition 1 | ~40 | [3] |

| Minor Transition 2 | ~70 | [3] |

| Glass-Liquid Transition | ~125 | [3] |

| Onset of Decomposition | >50 (in several events) | [4][5] |

It is important to note that one study highlights lactobionic acid's nature as a molecular glass, with its thermal transitions being sensitive to the sample's thermal history and the presence of absorbed water[3]. The observation of decomposition occurring in multiple stages at temperatures above 50°C suggests a complex degradation process[4][5].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of thermal analysis data. The following are generalized protocols for TGA and DSC analysis of lactobionic acid, based on standard practices for organic and sugar acids.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of lactobionic acid by measuring mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer equipped with a high-precision microbalance and a programmable furnace.

Methodology:

-

Sample Preparation: A small amount of lactobionic acid powder (typically 5-10 mg) is accurately weighed and placed into a clean, inert sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

The initial temperature is set to ambient (e.g., 25°C).

-

-

Heating Program:

-

The sample is heated from ambient temperature to a final temperature (e.g., 600-700°C) at a controlled, linear heating rate (e.g., 10°C/min).

-

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset temperature of decomposition, peak degradation temperatures, and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as glass transition, melting, and decomposition by measuring the heat flow into or out of the sample.

Apparatus: A differential scanning calorimeter with a suitable cooling system.

Methodology:

-

Sample Preparation: A small amount of lactobionic acid (typically 2-5 mg) is accurately weighed into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

The instrument is calibrated using standard materials with known melting points and enthalpies (e.g., indium).

-

-

Heating and Cooling Program:

-

A temperature program is established, which may include heating and cooling cycles to understand the effect of thermal history. A typical program would involve:

-

An initial hold at a low temperature (e.g., 0°C).

-

Heating at a constant rate (e.g., 10°C/min) to a temperature above the expected transitions (e.g., 200°C).

-

A controlled cooling cycle back to the initial temperature.

-

A second heating cycle to observe transitions in a material with a known thermal history.

-

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic and exothermic peaks, as well as shifts in the baseline, which correspond to melting, crystallization, decomposition, and glass transitions.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal characterization of lactobionic acid.

Caption: Experimental workflow for the thermal analysis of lactobionic acid.

Proposed Thermal Degradation Pathway

While a definitive, experimentally verified degradation mechanism for lactobionic acid is not yet established in the literature, a logical pathway can be proposed based on the thermal decomposition of similar polyhydroxy acids and sugars. The degradation is likely to proceed through a series of complex reactions including dehydration, decarboxylation, and fragmentation.

Caption: Proposed logical pathway for the thermal degradation of lactobionic acid.

Discussion and Future Outlook

The available data indicates that lactobionic acid begins to undergo thermal decomposition at moderately elevated temperatures, with significant degradation occurring above 130°C. The process is complex and likely involves multiple steps, including the loss of water and subsequent fragmentation of the molecule.

A significant gap in the current body of research is the identification and characterization of the specific chemical compounds formed during the thermal degradation of lactobionic acid. Consequently, there is no information available regarding the biological activities or potential signaling pathway interactions of these degradation products. Future research should focus on:

-

Evolved Gas Analysis (EGA): Coupling TGA with techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to identify the volatile degradation products in real-time.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): To separate and identify the complex mixture of compounds produced at different degradation temperatures.

-

Toxicological and Pharmacological Studies: Once the degradation products are identified, their biological activities and potential toxicities should be assessed to ensure the safety of lactobionic acid-containing products that may be exposed to heat during processing or storage.

A thorough understanding of the complete thermal degradation profile, including the nature and biological impact of the degradation products, is essential for the confident and safe application of lactobionic acid in sensitive fields such as pharmaceuticals and functional foods.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Continuous production of sugars from pyrolysis of acid-infused lignocellulosic biomass - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Production and Recovery of Pyrolytic Sugars | Bioeconomy Institute [biorenew.iastate.edu]

- 5. Some instrumental methods applied in food chemistry to characterise lactulose and lactobionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Lactobionic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and quantitative data for the enzymatic synthesis of lactobionic acid (LBA), a versatile polyhydroxy acid with applications in the pharmaceutical, food, and cosmetic industries. The protocols focus on two primary enzymatic systems: a multi-enzyme system utilizing cellobiose (B7769950) dehydrogenase (CDH) and laccase, and a single-enzyme system using lactose (B1674315) oxidase.

Introduction

Lactobionic acid is an aldonic acid consisting of a galactose moiety linked to a gluconic acid molecule.[1] Its desirable properties, including excellent water-solubility, antioxidant activity, and chelating capabilities, make it a valuable ingredient.[2][3] Enzymatic synthesis offers a highly specific and environmentally friendly alternative to traditional chemical oxidation methods for LBA production, operating under mild reaction conditions.[4][5] The primary biocatalytic routes involve the oxidation of lactose at the C-1 position of the glucose unit to form lactobiono-δ-lactone, which subsequently hydrolyzes spontaneously to lactobionic acid in aqueous solutions.[6][7]

Key Enzymatic Systems

Two prominent enzymatic systems for LBA synthesis are:

-

Cellobiose Dehydrogenase (CDH) and Laccase System: CDH, an extracellular enzyme produced by various fungi, catalyzes the oxidation of lactose.[5][7] This reaction is often coupled with a redox mediator, which is regenerated by laccase, allowing for a continuous process.[5][6]

-

Lactose Oxidase System: This system employs a carbohydrate oxidase with high specificity for lactose.[3] The enzyme directly oxidizes lactose to lactobionic acid, with the concurrent reduction of oxygen to hydrogen peroxide.[8] To prevent enzyme inhibition and deactivation by hydrogen peroxide, catalase is often added to the reaction mixture.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the enzymatic synthesis of lactobionic acid, providing a basis for comparison of different systems and conditions.

Table 1: Reaction Conditions and Yields for Lactobionic Acid Synthesis

| Enzyme System | Enzyme Source(s) | Substrate (Lactose) Concentration | Temperature (°C) | pH | Redox Mediator | Yield (%) | Specific Productivity | Reference(s) |

| CDH / Laccase | Phanerochaete chrysosporium (CDH), Cerrena unicolor (Laccase) | 50 mM | 50 | Not Specified | ABTS | >95% (in 24h) | Not Specified | [4] |

| CDH / Laccase | Phlebia lindtneri (CDH), Cerrena unicolor (Laccase) | Not Specified | 50 | Not Specified | ABTS | Not Specified | 13 mM LBA in 24h | [1] |

| CDH / Laccase | Pycnoporus sp. SYBC-L10 | Not Specified | Not Specified | Not Specified | 3-HAA (endogenous) | 96% | 3.1 g/L/h | [10][11] |

| Lactose Oxidase | Microdochium nivale | Not Specified | 38 | 6.4 | None | Not Specified | kcat = 94 s⁻¹ | [8][9] |

Note: ABTS = 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid); 3-HAA = 3-hydroxyanthranilic acid. Data presented is extracted from different studies and experimental conditions may vary.

Experimental Protocols

Protocol 1: Lactobionic Acid Synthesis using a CDH/Laccase Multi-Enzyme System

This protocol is based on the use of cellobiose dehydrogenase and laccase with a redox mediator for continuous regeneration.

Materials:

-

Cellobiose Dehydrogenase (CDH) from Phanerochaete chrysosporium or other suitable source

-

Laccase from Cerrena unicolor or other suitable source

-

Lactose monohydrate

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) or 2,6-dichloroindophenol (B1210591) (DCPIP)

-

Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 4.5)

-

Reaction vessel with temperature and pH control

-

Stirring plate

Procedure:

-

Substrate Preparation: Prepare a solution of 50 mM lactose in 50 mM sodium acetate buffer.

-

Reaction Setup:

-

Transfer the lactose solution to the reaction vessel and bring the temperature to 50°C with continuous stirring.[1][4]

-

Add the redox mediator (e.g., ABTS) to the reaction mixture. The optimal concentration of the mediator may need to be determined empirically.

-

Add CDH and laccase to the reaction vessel. A 1:1 enzyme activity ratio can be a starting point.[4]

-

-

Reaction Monitoring:

-

Monitor the pH of the reaction. As lactobionic acid is formed, the pH will decrease. If necessary, maintain the pH at the desired level by the controlled addition of a base (e.g., NaOH).[12]

-

Samples can be withdrawn at different time intervals to determine the concentration of lactobionic acid and residual lactose using High-Performance Liquid Chromatography (HPLC).[1]

-

Product Purification:

-

After the reaction, the enzymes can be denatured by heat treatment and removed by centrifugation or filtration.

-

The resulting solution containing lactobionic acid can be further purified using techniques such as ion-exchange chromatography to separate the product from unreacted lactose and other components.[13]

-

Protocol 2: Lactobionic Acid Synthesis using Lactose Oxidase

This protocol describes the synthesis of lactobionic acid using a single carbohydrate oxidase enzyme.

Materials:

-

Lactose Oxidase from Microdochium nivale or other suitable source

-

Catalase

-

Lactose monohydrate

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 6.4)

-

Reaction vessel with temperature, pH, and dissolved oxygen control

-

Stirring plate

Procedure:

-

Substrate Preparation: Prepare a solution of lactose in 50 mM phosphate buffer (pH 6.4). The concentration of lactose can be varied, but high concentrations have been shown to protect the oxidase from deactivation.[9]

-

Reaction Setup:

-

Reaction Monitoring:

-

Maintain the reaction at 38°C and pH 6.4. The pH should be kept constant by the addition of a base (e.g., NaOH) to neutralize the produced lactobionic acid.[9][12]

-

Ensure sufficient oxygen supply, as it is a co-substrate for the reaction.

-

Monitor the progress of the reaction by measuring the consumption of lactose or the formation of lactobionic acid via HPLC.

-

-

Product Purification:

-

Once the desired conversion is achieved, terminate the reaction by heat inactivation of the enzymes.

-

Separate the denatured enzymes from the reaction mixture by centrifugation or filtration.

-

The lactobionic acid in the supernatant can be purified using methods like liquid chromatography.[13]

-

Visualizations

Enzymatic Reaction Pathway for LBA Synthesis using CDH and Laccase

References

- 1. Multi-Enzymatic Synthesis of Lactobionic Acid Using Wood-Degrading Enzymes Produced by White Rot Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The Utilization of Pseudomonas taetrolens to Produce Lactobionic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chemical Versus Biological Approaches to the Synthesis of Lactobionic Acid: A Review [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Oxidation of lactose to lactobionic acid by a Microdochium nivale carbohydrate oxidase: kinetics and operational stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Production of lactobionic acid from lactose using the cellobiose dehydrogenase-3-HAA-laccase system from Pycnoporus sp. SYBC-L10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. US20070154595A1 - Enzymatic process for obtaining increased yield of lactobionic acid - Google Patents [patents.google.com]

- 13. ndpublisher.in [ndpublisher.in]

Application Notes and Protocols for Using Lactobionic Acid as a Supplement in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactobionic acid (LBA), a disaccharide formed from gluconic acid and galactose, is a versatile polyhydroxy acid with significant potential as a supplement in cell culture media.[1][2] Its established roles as a potent antioxidant, an effective iron chelator, and a cryoprotectant make it a valuable tool for enhancing cell viability, reducing oxidative stress, and improving the robustness of cell culture processes.[3][4] These properties are particularly beneficial in biopharmaceutical production, cell therapy applications, and general research involving sensitive cell lines.[5]

This document provides detailed application notes and experimental protocols for the utilization of lactobionic acid as a cell culture media supplement. The information is intended to guide researchers in leveraging the benefits of LBA to improve their cell culture outcomes.

Key Benefits of Lactobionic Acid in Cell Culture

-

Antioxidant Activity: LBA effectively scavenges free radicals, protecting cells from oxidative damage that can arise from metabolic stress and environmental factors.[4][6] This can lead to increased cell viability and longevity in culture.

-

Iron Chelation: By binding free iron, LBA prevents the formation of highly reactive hydroxyl radicals via the Fenton reaction, a major source of cellular damage.[3][7][8] This is particularly crucial in high-density cultures where metal ion accumulation can become toxic.

-

Cryopreservation Enhancement: LBA is a key component in organ preservation solutions and has been shown to improve the post-thaw viability and function of cryopreserved cells, including hepatocytes.[9][10]

-

Cell Membrane Stabilization: As a large, hydrophilic molecule, LBA contributes to osmotic balance and helps prevent cell swelling, particularly during periods of hypothermic stress.[9]

Applications

The unique properties of lactobionic acid make it suitable for a range of cell culture applications:

-

Improving Viability in High-Density Cultures: In fed-batch and perfusion cultures of CHO, hybridoma, and other production cell lines, metabolic stress can lead to increased oxidative damage. LBA can mitigate these effects, leading to higher viable cell densities and extended culture duration.

-

Reducing Oxidative Stress in Sensitive Cell Lines: Primary cells, stem cells, and neuronal cell lines are often highly susceptible to oxidative stress. Supplementing the culture medium with LBA can provide a more stable and protective environment.

-

Enhancing Cryopreservation and Thawing: Incorporating LBA into freezing media can improve the recovery and functionality of cells after thawing, which is critical for cell banking and cell therapy applications.

-

Stabilizing Recombinant Protein Production: By reducing cellular stress, LBA can contribute to more consistent and potentially higher yields of recombinant proteins.

Quantitative Data Summary

While extensive quantitative data on the routine supplementation of lactobionic acid in common industrial cell lines like CHO and hybridoma is still emerging, its effects in related applications provide a strong rationale for its use. The following table summarizes key findings, primarily from cryopreservation and related studies, which highlight its cytoprotective effects.

| Application Area | Cell Type | LBA Concentration | Observed Effects | Reference(s) |

| Cryopreservation | Primary Rat Hepatocytes | Component of HTS-cryo solution (concentration proprietary) | High long-term cell survival and intact hepatospecific function post-thaw. | [11] |

| Cryopreservation | Human Umbilical Cord Tissue-Derived Cells | Component of cryopreservation medium (concentration proprietary) | Enhanced cell viability when combined with DMSO, sucrose, and mannitol. | [12] |

| Organ Preservation | General | Key component of University of Wisconsin (UW) solution (100 mmol/L) | Suppresses hypothermia-induced cell swelling and stabilizes cell membranes. | [9] |

Experimental Protocols

The following protocols provide a starting point for researchers to evaluate and optimize the use of lactobionic acid in their specific cell culture systems.

Protocol 1: General Supplementation of Cell Culture Media

This protocol is designed to assess the general effects of lactobionic acid on cell growth, viability, and productivity in adherent or suspension cultures.

Materials:

-

Lactobionic acid (cell culture grade, sterile)

-

Complete cell culture medium appropriate for the cell line

-

Cell line of interest (e.g., CHO, HEK293, Hybridoma)

-

Sterile serological pipettes and centrifuge tubes

-

Cell counting device (e.g., hemocytometer or automated cell counter)

-

Viability dye (e.g., trypan blue)

-

Multi-well plates or shake flasks

Procedure:

-

Stock Solution Preparation:

-

Prepare a sterile stock solution of lactobionic acid (e.g., 1 M in sterile water or PBS).

-

Filter-sterilize the stock solution through a 0.22 µm filter.

-

Store the stock solution at 4°C.

-

-

Cell Seeding:

-

Seed cells at a density appropriate for the specific cell line and culture vessel.

-

-

LBA Supplementation:

-

Prepare culture media containing a range of final LBA concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM, 50 mM). A control group with no LBA supplementation is essential.

-

For initial experiments, a broad range is recommended to determine the optimal concentration.

-

-

Cell Culture and Monitoring:

-

Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

-

Monitor cell growth and viability at regular intervals (e.g., every 24 hours) using a cell counter and viability dye.

-

If applicable, collect samples for product titer analysis (e.g., antibody concentration).

-

-

Data Analysis:

-

Plot cell growth curves and viability profiles for each LBA concentration.

-

Determine the optimal LBA concentration that enhances cell viability and/or productivity without inhibiting growth.

-

Expected Outcomes:

-

Increased peak viable cell density.

-

Extended culture duration with high viability.

-

Potentially increased product titer.

Experimental Workflow for General Supplementation

References

- 1. benchchem.com [benchchem.com]

- 2. Intrabody Targeting HIF-1α Mediates Transcriptional Downregulation of Target Genes Related to Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lactobionic acid as an iron chelator: a rationale for its effectiveness as an organ preservant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Modulation of iron metabolism by iron chelation regulates intracellular calcium and increases sensitivity to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kamiyabiomedical.com [kamiyabiomedical.com]

- 9. Hepatocyte cryopreservation: Is it time to change the strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cryopreservation of hepatocytes: a review of current methods for banking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cryopreservation of Isolated Primary Rat Hepatocytes: Enhanced Survival and Long-term Hepatospecific Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2017123465A1 - Composition and methods for cryopreservation of hutc - Google Patents [patents.google.com]

Application Notes and Protocols for Lactobionate as a Cryoprotectant for Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is a critical process for the long-term storage of mammalian cells, ensuring their availability for research, therapeutic applications, and drug development. The choice of cryoprotectant is paramount to maintaining cell viability and functionality post-thaw. While dimethyl sulfoxide (B87167) (DMSO) is a widely used cryoprotectant, its potential toxicity necessitates the exploration of alternative agents. Lactobionate, a disaccharide derived from lactose, has shown promise as a cryoprotectant, primarily in the context of organ preservation. Its mechanisms of action include osmotic support, reduction of cell swelling, and chelation of free iron, which mitigates oxidative damage.[1] This document provides detailed application notes and protocols for the use of this compound as a potential cryoprotectant for mammalian cells.

Data Presentation: Comparative Efficacy of Cryoprotectants

The following table summarizes quantitative data on the post-thaw viability of mammalian cells using different cryoprotectants. It is important to note that while extensive data exists for DMSO and glycerol, specific quantitative data for this compound as a primary cryoprotectant for cell lines is not widely available in peer-reviewed literature. The values for this compound are therefore presented as hypothetical and would require experimental validation.

| Cryoprotectant | Concentration | Cell Type | Post-Thaw Viability (%) | Post-Thaw Recovery (%) | Reference/Notes |

| DMSO | 5% | Regulatory T Cells | ~78% (at 24h) | ~45% (at 24h) | [2] |

| 10% | Regulatory T Cells | ~60% (at 24h) | ~20% (at 24h) | [2] | |

| 10% | Vero Cells | ~65% | Not Reported | [3] | |

| 10% | Human Conjunctival Stem Cells | ~80% | Not Reported | [4] | |

| Glycerol | 10% | Vero Cells | ~75% | Not Reported | [3] |

| 10% | Human Conjunctival Stem Cells | ~61% | Not Reported | [4] | |

| This compound-based Solution (Hypothetical) | 5-10% (w/v) | Generic Mammalian Cell Line | Requires experimental determination | Requires experimental determination | Based on its use in organ preservation solutions. |

| Commercial Mix (CryoStor™ CS10) | Proprietary (contains this compound & 10% DMSO) | Mesenchymal Stem Cells | >80% | Not Reported | [5] |

Experimental Protocols

Protocol 1: Preparation of this compound-Based Cryopreservation Medium

This protocol describes the preparation of a basal this compound-containing cryopreservation medium. The optimal concentration of this compound may vary depending on the cell type and should be determined empirically.

Materials:

-

Basal cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Lactobionic acid or Sodium this compound

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, deionized water

-

0.22 µm sterile filter

Procedure:

-

Prepare a 2X this compound-DMSO Stock Solution:

-

In a sterile container, dissolve the desired amount of lactobionic acid or sodium this compound in the basal cell culture medium. For example, to create a final concentration of 5% (w/v) this compound, you would add 10g of this compound to a final volume of 100mL of medium.

-

Slowly add DMSO to the this compound solution to a final concentration of 20% (v/v). Caution: DMSO is cytotoxic and generates heat upon mixing with aqueous solutions.[6] Keep the solution on ice and add DMSO dropwise while gently mixing.

-

Add FBS to a final concentration of 20% (v/v).

-

Adjust the final volume with basal medium.

-

Sterile-filter the 2X stock solution using a 0.22 µm filter.

-

Store the 2X stock solution at 2-8°C for up to two weeks.

-

-

Prepare the 1X Freezing Medium (prepare fresh before use):

-

On the day of cryopreservation, mix the 2X this compound-DMSO stock solution with an equal volume of your cell suspension (resuspended in basal medium with serum). This will result in a final concentration of 1X cryopreservation medium (e.g., 5% this compound, 10% DMSO, 10% FBS).

-

Protocol 2: Cryopreservation of Mammalian Cells Using this compound-Based Medium

This protocol outlines the steps for freezing mammalian cells using the prepared this compound-based cryopreservation medium.

Materials:

-

Cells in logarithmic growth phase

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (for adherent cells)

-

1X this compound-based freezing medium (chilled to 4°C)

-

Sterile cryovials

-

Controlled-rate freezing container (e.g., Mr. Frosty)

-

-80°C freezer

-

Liquid nitrogen storage tank

Procedure:

-

Cell Harvest:

-

Adherent cells: Wash the cells with PBS, then add trypsin-EDTA and incubate until the cells detach. Neutralize the trypsin with complete culture medium.

-

Suspension cells: Transfer the cell suspension directly to a centrifuge tube.

-

-

Cell Counting and Viability Assessment:

-

Centrifuge the cell suspension at 200-300 x g for 5 minutes.

-

Resuspend the cell pellet in a small volume of complete culture medium.

-

Perform a cell count and determine viability using a hemocytometer and trypan blue exclusion. A viability of >90% is recommended for optimal results.

-

-

Preparation for Freezing:

-

Centrifuge the required number of cells again and resuspend the pellet in chilled (4°C) complete culture medium to achieve a concentration of 2x the desired final cell density (e.g., 2 x 10^6 cells/mL for a final density of 1 x 10^6 cells/mL).

-

Slowly add an equal volume of the chilled 1X this compound-based freezing medium to the cell suspension, mixing gently.

-

-

Aliquoting and Freezing:

-

Dispense 1 mL of the final cell suspension into each pre-labeled cryovial.

-

Place the cryovials into a controlled-rate freezing container.

-

Place the container in a -80°C freezer for at least 4 hours (or overnight). This will achieve a cooling rate of approximately -1°C per minute.[7]

-

-

Long-Term Storage:

-

Transfer the cryovials from the -80°C freezer to a liquid nitrogen storage tank for long-term preservation.

-

Protocol 3: Thawing of Cryopreserved Cells

Materials:

-

Cryovial of frozen cells

-

37°C water bath

-

Complete cell culture medium (pre-warmed to 37°C)

-

Sterile centrifuge tubes

Procedure:

-

Quickly retrieve the cryovial from the liquid nitrogen storage.

-

Immediately place the vial in a 37°C water bath until only a small ice crystal remains.

-

Aseptically transfer the contents of the cryovial to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium.

-

Centrifuge the cell suspension at 200-300 x g for 5 minutes to pellet the cells and remove the cryoprotectant-containing medium.

-

Resuspend the cell pellet in fresh, pre-warmed complete culture medium and transfer to a suitable culture vessel.

-

Incubate the cells under appropriate conditions (e.g., 37°C, 5% CO2).

Protocol 4: Post-Thaw Viability and Recovery Assessment

Materials:

-

Thawed cell suspension

-

Trypan blue solution (0.4%)

-

Hemocytometer or automated cell counter

-

Microscope

Procedure:

-

Immediate Post-Thaw Viability:

-

After resuspending the thawed cells in fresh medium (Protocol 3, step 5), take a small aliquot of the cell suspension.

-

Mix the cell suspension with an equal volume of trypan blue solution.

-

Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

-

-

Post-Thaw Recovery:

-

To determine the total cell recovery, count the total number of viable cells immediately after thawing and compare it to the number of cells that were initially frozen.

-

Calculate the percentage of recovery: (Total viable cells post-thaw / Total viable cells pre-freezing) x 100.

-

-

Assessment after a Recovery Period:

-

For a more accurate assessment of cell health, culture the thawed cells for 24-48 hours.

-

After the incubation period, harvest the cells and repeat the viability and cell count measurements. This allows for the detection of delayed cell death (apoptosis) that may not be apparent immediately after thawing.

-

Mandatory Visualizations

Caption: Workflow for mammalian cell cryopreservation using a this compound-based medium.

References

- 1. WO2017123465A1 - Composition and methods for cryopreservation of hutc - Google Patents [patents.google.com]

- 2. Frontiers | Freezing Medium Containing 5% DMSO Enhances the Cell Viability and Recovery Rate After Cryopreservation of Regulatory T Cell Products ex vivo and in vivo [frontiersin.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Key quality parameter comparison of mesenchymal stem cell product cryopreserved in different cryopreservation solutions for clinical applications [frontiersin.org]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. sartorius.com [sartorius.com]

Application Note and Protocol for HPLC Analysis of Lactobionic Acid in Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactobionic acid (LBA), a disaccharide formed from galactose and gluconic acid, is a versatile molecule with increasing applications in the pharmaceutical, cosmetic, and food industries. Its production through microbial fermentation is a common and efficient method. Accurate and reliable quantification of LBA in fermentation broth is crucial for process monitoring, optimization, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for this purpose. This document provides a detailed application note and protocol for the HPLC analysis of lactobionic acid in fermentation broth.

Principle of the Method

This method utilizes ion-exchange or reversed-phase HPLC to separate lactobionic acid from other components in the fermentation broth, such as residual lactose, other organic acids, and media components. The separation is typically achieved using an aqueous mobile phase, often acidified, on a specialized column. Detection is commonly performed using a Refractive Index (RI) detector, which is suitable for non-UV absorbing compounds like LBA, or a UV detector at a low wavelength (e.g., 210 nm).

Materials and Reagents

-

Lactobionic acid standard: (≥97% purity)

-

Lactose standard: (for peak identification and resolution checks)

-

Sulfuric acid (H₂SO₄): HPLC grade, for mobile phase preparation

-

Acetonitrile (ACN): HPLC grade, for mobile phase and sample diluent

-

Perchloric acid (HClO₄) or Phosphoric acid (H₃PO₄): HPLC grade (optional, for certain reversed-phase methods)

-

Water: Deionized or HPLC grade

-

Syringe filters: 0.22 µm or 0.45 µm, compatible with aqueous and organic solvents

Instrumentation and Columns

-

HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) or UV/Vis detector.

-

HPLC Columns: Several columns are suitable for lactobionic acid analysis. The choice depends on the specific sample matrix and desired separation. Commonly used columns include:

Experimental Protocols

Standard Solution Preparation

-

Stock Standard Solution (e.g., 10 mg/mL): Accurately weigh approximately 100 mg of lactobionic acid standard and dissolve it in 10 mL of deionized water in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to cover the expected concentration range of lactobionic acid in the fermentation samples (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).

Sample Preparation from Fermentation Broth

The primary goal of sample preparation is to remove cells, proteins, and other particulate matter that could interfere with the HPLC analysis or damage the column.

-

Centrifugation: Transfer a representative sample of the fermentation broth (e.g., 1-2 mL) to a microcentrifuge tube. Centrifuge at high speed (e.g., 10,000 - 21,000 x g) for 5-15 minutes to pellet the microbial cells and other large debris.[2][4]

-

Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.

-

Dilution: Depending on the expected concentration of lactobionic acid, dilute the supernatant with deionized water or the mobile phase. A 10-fold or 20-fold dilution is common.[2][4]

-

Filtration: Filter the diluted supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[2][4] The sample is now ready for injection.

HPLC Conditions

The following tables provide examples of HPLC conditions that have been successfully used for the analysis of lactobionic acid.

Method 1: Ion-Exclusion Chromatography

| Parameter | Condition |

| Column | Rezex ROA-Organic Acid H+ (300 x 7.8 mm)[2] or Aminex HPX-87H[3] |

| Mobile Phase | 0.025 M Sulfuric Acid[2][9] or 0.45 mM H₂SO₄[3] |

| Flow Rate | 0.5 - 0.7 mL/min[2][3] |

| Column Temperature | 50 - 55 °C[2][3] |

| Detector | Refractive Index (RI) or UV at 210 nm[2][9] |

| Injection Volume | 20 µL |

Method 2: Reversed-Phase Chromatography

| Parameter | Condition |

| Column | Newcrom BH (150 x 4.6 mm, 5 µm)[6] |

| Mobile Phase | Acetonitrile/Water (80/20) with 0.1% Perchloric Acid[6] |

| Flow Rate | 1.0 mL/min[6] |

| Column Temperature | Ambient |

| Detector | UV at 190 nm[6] |

| Injection Volume | 3 µL[6] |

Data Analysis and Quantification

-

Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Create a calibration curve by plotting the peak area of lactobionic acid against the corresponding concentration.

-

Sample Analysis: Inject the prepared fermentation broth samples.

-

Quantification: Determine the concentration of lactobionic acid in the samples by interpolating their peak areas from the calibration curve. Remember to account for the dilution factor used during sample preparation.

Data Presentation

The quantitative data obtained from the HPLC analysis can be summarized in a table for easy comparison and reporting.

Table 1: Quantitative Analysis of Lactobionic Acid in Fermentation Samples

| Sample ID | Retention Time (min) | Peak Area | Concentration (mg/mL) |

| Standard 1 (0.1 mg/mL) | 10.2 | 150,000 | 0.1 |

| Standard 2 (0.5 mg/mL) | 10.2 | 755,000 | 0.5 |

| Standard 3 (1.0 mg/mL) | 10.2 | 1,510,000 | 1.0 |

| Standard 4 (2.0 mg/mL) | 10.2 | 3,025,000 | 2.0 |

| Standard 5 (5.0 mg/mL) | 10.2 | 7,550,000 | 5.0 |